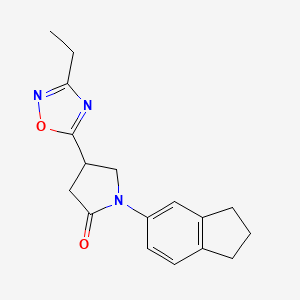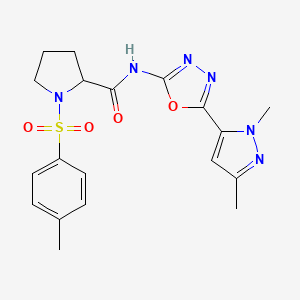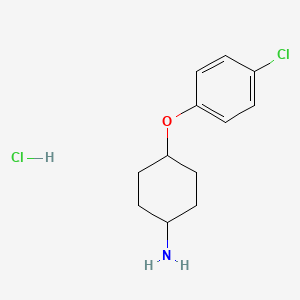
(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.36 . It is also known by its synonyms, which include “2-Propen-1-one, 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-, (2E)-” and "(2E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one" .
Molecular Structure Analysis
The molecular structure of this compound consists of a central enone moiety flanked by a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group . The presence of the conjugated system may confer interesting optical properties to the molecule.Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research by Mary et al. (2015) delves into the molecular structure, FT-IR, NBO, HOMO, and LUMO, MEP, and first-order hyperpolarizability of a closely related compound, highlighting its synthesis and the analytical techniques used for its characterization. The study emphasizes the compound's stable molecular structure confirmed through X-ray diffraction and computational methods, contributing to a deeper understanding of its electronic and vibrational properties (Mary et al., 2015).
Crystallography and Structural Comparisons
Jumaah et al. (2019) report on the crystal structure of a derivative compound, illustrating its conformation and molecular interactions within the crystal lattice. This research provides insights into the compound's solid-state characteristics, offering a basis for further structural and functional studies (Jumaah et al., 2019).
Spectroscopic Properties and Theoretical Studies
Espinoza-Hicks et al. (2012) focus on the synthesis, experimental, and theoretical study of spectroscopic properties of a derivative. The research underscores the utility of DFT calculations in predicting and correlating experimental vibrational and NMR spectroscopic data, facilitating the understanding of the compound's electronic structure and dynamics (Espinoza-Hicks et al., 2012).
Antimicrobial Activity
Teixeira et al. (2019) explore the antimicrobial potential of a chalcone derivative, synthesized from natural precursors. This study not only sheds light on the compound's structural characteristics through spectroscopic methods but also evaluates its biological activity, indicating its potential application in developing antimicrobial agents (Teixeira et al., 2019).
Synthesis and Anticancer Activity
Bhat et al. (2022) examine the synthesis and anticancer activity of novel dihydropyrimidinone derivatives of the compound. By utilizing enaminone-based multicomponent reactions, this study identifies compounds with significant yield and promising anticancer properties, further expanding the potential pharmaceutical applications of these chalcone derivatives (Bhat et al., 2022).
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-8-15(9-6-13)16(20)10-7-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-12H,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPIHNUGEOGEEL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)
![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)
![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)
![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)


![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)


![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)